
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzothiophene ring, which is a sulfur-containing heterocycle, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid typically involves multiple steps. One common method is the carboxylation of a suitable precursor, such as a benzothiophene derivative, using carbon dioxide under high pressure and temperature. This reaction can be catalyzed by transition metals like palladium or nickel to enhance the yield and selectivity.
Another approach involves the oxidation of a benzothiophene derivative with strong oxidizing agents like potassium permanganate or chromium trioxide. This method introduces the carboxylic acid groups at specific positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. The benzothiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-carboxylic acid: Similar structure but with carboxylic acid at a different position.
4-Methylbenzothiophene-2-carboxylic acid: Contains a methyl group in addition to the carboxylic acid.
Thiophene-2-carboxylic acid: Lacks the benzene ring, making it less complex.
Uniqueness
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid is unique due to the presence of two carboxylic acid groups and the tetrahydrobenzothiophene ring. This combination of functional groups and structural features provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
CAS No. |
81457-92-3 |
|---|---|
Molecular Formula |
C11H12O4S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(carboxymethyl)-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c12-9(13)6-11(10(14)15)4-1-2-8-7(11)3-5-16-8/h3,5H,1-2,4,6H2,(H,12,13)(H,14,15) |
InChI Key |
ZSNSYOVOANMMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
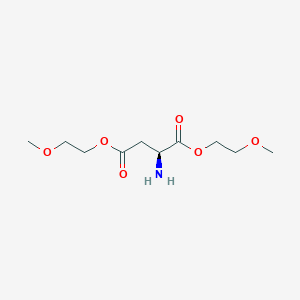
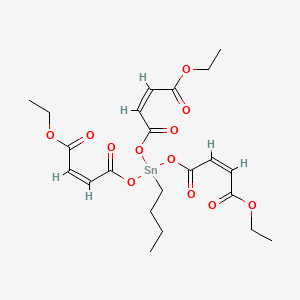
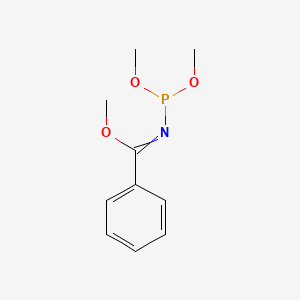

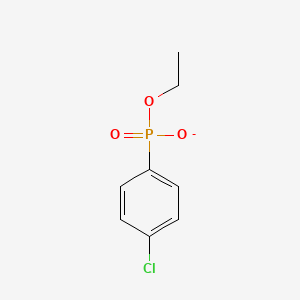
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
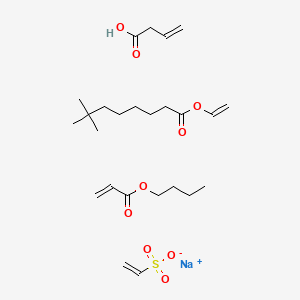

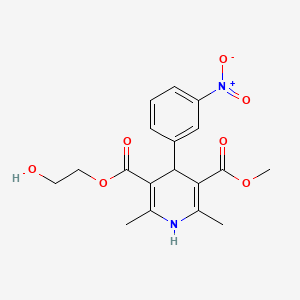
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
